1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The compound can participate in substitution reactions, where the 4-methylphenyl group can be replaced with other functional groups using appropriate reagents and conditions
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-amine: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can alter its chemical and biological properties.
1-[(4-Nitrophenyl)methyl]-1H-imidazol-2-amine:
1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-amine: The methoxy group can influence the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
InChI Key |
YLBSJYYLTPDJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.